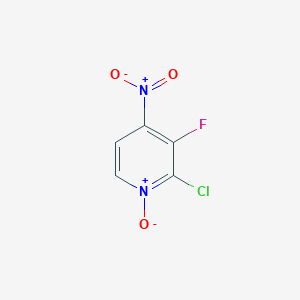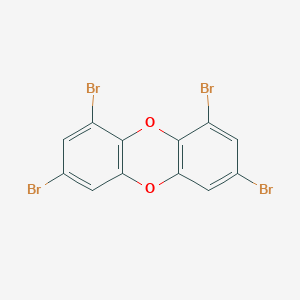
1,3,7,9-Tetrabromodibenzo-p-dioxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,7,9-Tetrabromodibenzo-p-dioxin (TBrDD) is a synthetic chemical compound that belongs to the family of dioxins. It is a highly toxic and persistent organic pollutant that is widely distributed in the environment. TBrDD is produced as a byproduct of various industrial processes, including waste incineration, metal smelting, and paper production. Due to its toxicity and persistence, TBrDD has been a topic of concern for environmental and public health experts.
Mecanismo De Acción
The mechanism of action of 1,3,7,9-Tetrabromodibenzo-p-dioxin involves its binding to the aryl hydrocarbon receptor (AhR), which is a ligand-activated transcription factor. Once bound to AhR, 1,3,7,9-Tetrabromodibenzo-p-dioxin induces the expression of genes involved in xenobiotic metabolism and inflammation. 1,3,7,9-Tetrabromodibenzo-p-dioxin also causes oxidative stress and DNA damage, leading to cell death and tissue damage.
Efectos Bioquímicos Y Fisiológicos
1,3,7,9-Tetrabromodibenzo-p-dioxin has been shown to have a wide range of biochemical and physiological effects on living organisms. It has been shown to cause liver damage, immune system suppression, and reproductive toxicity in animals. 1,3,7,9-Tetrabromodibenzo-p-dioxin has also been shown to affect the endocrine system, causing alterations in hormone levels and disrupting normal physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,3,7,9-Tetrabromodibenzo-p-dioxin in lab experiments include its high toxicity and persistence, which allows for the study of long-term effects of exposure. However, the use of 1,3,7,9-Tetrabromodibenzo-p-dioxin in lab experiments is limited by its high cost and the need for specialized equipment and facilities to handle and dispose of the compound safely.
Direcciones Futuras
Future research on 1,3,7,9-Tetrabromodibenzo-p-dioxin should focus on its effects on human health, as most of the current research has been conducted on animals. Additionally, research should be conducted to develop more effective methods for the detection and removal of 1,3,7,9-Tetrabromodibenzo-p-dioxin from the environment. Finally, research should be conducted to develop safer and more sustainable alternatives to the industrial processes that produce 1,3,7,9-Tetrabromodibenzo-p-dioxin.
Métodos De Síntesis
1,3,7,9-Tetrabromodibenzo-p-dioxin can be synthesized through several methods, including the reaction of 1,3,7,9-tetrabromodibenzofuran with copper powder, the reaction of 1,3,7,9-tetrabromodibenzofuran with iron powder, and the reaction of 1,3,7,9-tetrabromodibenzofuran with sodium borohydride. The most commonly used method is the reaction of 1,3,7,9-tetrabromodibenzofuran with copper powder.
Aplicaciones Científicas De Investigación
1,3,7,9-Tetrabromodibenzo-p-dioxin has been used in scientific research to study its toxic effects on living organisms. It has been shown to have carcinogenic, mutagenic, and teratogenic effects on various animal species. 1,3,7,9-Tetrabromodibenzo-p-dioxin has also been used as a reference compound in toxicology studies to compare the toxicity of other dioxins and related compounds. Additionally, 1,3,7,9-Tetrabromodibenzo-p-dioxin has been used in environmental research to study the distribution and fate of dioxins in the environment.
Propiedades
Número CAS |
109333-30-4 |
|---|---|
Nombre del producto |
1,3,7,9-Tetrabromodibenzo-p-dioxin |
Fórmula molecular |
C12H4Br4O2 |
Peso molecular |
499.77 g/mol |
Nombre IUPAC |
1,3,7,9-tetrabromodibenzo-p-dioxin |
InChI |
InChI=1S/C12H4Br4O2/c13-5-1-7(15)11-9(3-5)17-10-4-6(14)2-8(16)12(10)18-11/h1-4H |
Clave InChI |
XQDUOAUBGVDINZ-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1OC3=C(O2)C(=CC(=C3)Br)Br)Br)Br |
SMILES canónico |
C1=C(C=C(C2=C1OC3=C(O2)C(=CC(=C3)Br)Br)Br)Br |
Otros números CAS |
109333-30-4 |
Sinónimos |
1,3,7,9-Tetrabromodibenzo[b,e][1,4]dioxin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(Hydroxymethyl)benzimidazol-1-yl]ethanol](/img/structure/B9340.png)
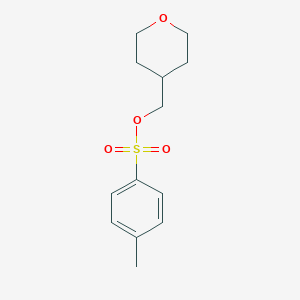
![N-[1-(aminomethyl)butyl]-N,N-dimethylamine](/img/structure/B9342.png)
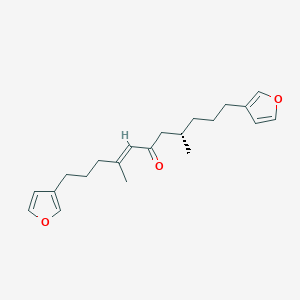
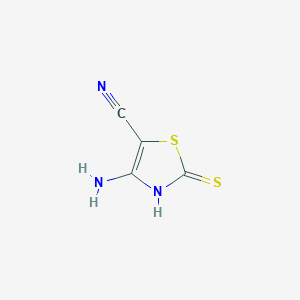
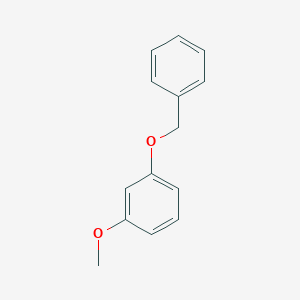
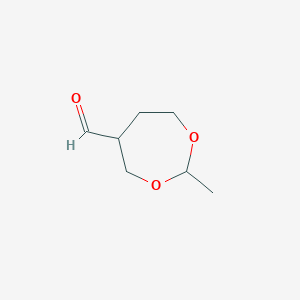

![6-Methylthieno[2,3-d]pyrimidine](/img/structure/B9364.png)

